molecular formula C18H28N2O3 B2881064 2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide CAS No. 2034587-89-6

2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide

Cat. No.: B2881064
CAS No.: 2034587-89-6
M. Wt: 320.433
InChI Key: PDAIKLZTIWGUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide is a complex organic compound with a unique structure that combines a furan ring, a piperidine ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the furan ring followed by the introduction of the piperidine and oxane rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine-4-carboxamide derivatives.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various carboxylic acid and amide derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran-3-carboxamide: Lacks the piperidine and oxane rings.

    N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide: Lacks the dimethyl groups on the furan ring.

    2,5-dimethyl-N-{[1-(piperidin-4-yl]methyl}furan-3-carboxamide: Lacks the oxane ring.

Uniqueness

2,5-dimethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}furan-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2,5-dimethyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-13-11-17(14(2)23-13)18(21)19-12-15-3-7-20(8-4-15)16-5-9-22-10-6-16/h11,15-16H,3-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAIKLZTIWGUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.